3,4-dihydroisoquinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
3,4-dihydroisoquinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a dihydroisoquinoline core linked to a tetrazole ring through a phenylmethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the dihydroisoquinoline core, followed by the introduction of the tetrazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydroisoquinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
3,4-dihydroisoquinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydroisoquinoline-2(1H)-carbothioamide
- 3,4-diphenyl-2(1H)-quinolinone
- 2,3-dihydro-1H-quinolin-4-one
Uniqueness
3,4-dihydroisoquinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanone is unique due to its combination of a dihydroisoquinoline core and a tetrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C17H15N5O |
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Molecular Weight |
305.33 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[3-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C17H15N5O/c23-17(21-9-8-13-4-1-2-5-15(13)11-21)14-6-3-7-16(10-14)22-12-18-19-20-22/h1-7,10,12H,8-9,11H2 |
InChI Key |
UXCVVXWITVZZKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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